Glyceryl stearate SE
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Overview
Description
- It serves as an emulsifying agent in cosmetics and personal care products, helping to blend oil-based and water-based ingredients. This results in smooth and stable formulations.
- Commonly found in skin creams, lotions, and body washes, this compound ensures a pleasant texture and prevents ingredient separation.
Glyceryl Stearate SE: is an esterification product of glycerin and stearic acid.
Preparation Methods
Synthetic Route: It is typically synthesized by reacting glycerin with stearic acid under specific conditions (high temperature and pressure).
Industrial Production: The esterification process yields Glyceryl Stearate SE, which possesses excellent emulsifying properties for cosmetic formulations.
Chemical Reactions Analysis
Reactions: Glyceryl Stearate SE can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: These reactions yield modified esters with altered properties, contributing to the versatility of this compound.
Scientific Research Applications
Cosmetics: Used in skin creams, lotions, and hair care products for its emulsifying and moisturizing properties.
Medicine: Potential applications in topical drug delivery due to its skin-friendly nature.
Industry: Essential in formulating stable cosmetic products.
Mechanism of Action
Emulsification: Glyceryl Stearate SE stabilizes emulsions by reducing surface tension between oil and water phases.
Moisturization: It hydrates and soothes the skin, enhancing its texture.
Comparison with Similar Compounds
Similar Compounds: Other esters like , , and serve similar purposes.
Uniqueness: Glyceryl Stearate SE stands out due to its balanced emulsifying and moisturizing properties.
Properties
Molecular Formula |
C99H196KNaO16 |
---|---|
Molecular Weight |
1704.7 g/mol |
IUPAC Name |
potassium;sodium;1,3-dihydroxypropan-2-yl octadecanoate;[(2S)-2,3-dihydroxypropyl] octadecanoate;[(2R)-2,3-dihydroxypropyl] octadecanoate;octadecanoate |
InChI |
InChI=1S/3C21H42O4.2C18H36O2.K.Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h3*20,22-23H,2-19H2,1H3;2*2-17H2,1H3,(H,19,20);;/q;;;;;2*+1/p-2/t2*20-;;;;;/m10...../s1 |
InChI Key |
JOMMDNSKWDWPIA-YJTCMNCISA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |
Origin of Product |
United States |
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